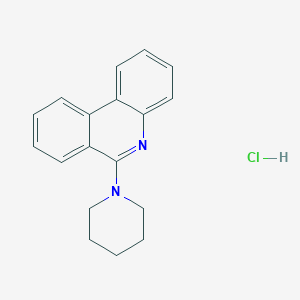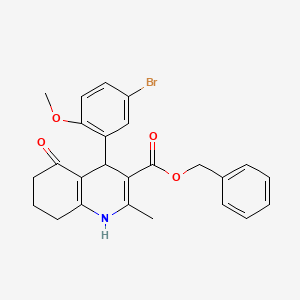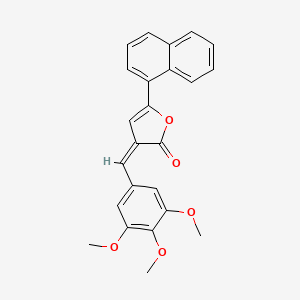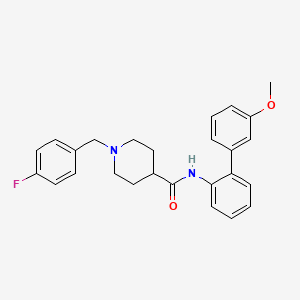
6-(1-piperidinyl)phenanthridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1-piperidinyl)phenanthridine hydrochloride, commonly known as PPC, is a synthetic compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes. PPC has shown promising results in various studies, making it a potential candidate for the development of new drugs.
作用機序
PPC acts as a selective inhibitor of 6-(1-piperidinyl)phenanthridine hydrochloride, an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting 6-(1-piperidinyl)phenanthridine hydrochloride, PPC can modulate various signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
PPC has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis by modulating various signaling pathways. Additionally, PPC has been found to improve insulin sensitivity and glucose uptake, making it a potential treatment for diabetes. PPC has also been found to have neuroprotective effects, making it a potential therapy for Alzheimer's disease.
実験室実験の利点と制限
PPC has several advantages as a research tool. It is a potent and selective inhibitor of 6-(1-piperidinyl)phenanthridine hydrochloride, making it a useful tool for studying the role of 6-(1-piperidinyl)phenanthridine hydrochloride in various cellular processes. Additionally, PPC has shown promising results in various studies, making it a potential candidate for the development of new drugs. However, there are also some limitations to using PPC in lab experiments. PPC can be toxic at high concentrations, making it essential to use appropriate safety measures when handling the compound.
将来の方向性
There are several future directions for research on PPC. One potential direction is to explore its potential therapeutic applications further. PPC has shown promising results in various studies, making it a potential candidate for the development of new drugs. Additionally, further studies are needed to understand the mechanisms underlying its therapeutic effects fully. Another potential direction is to explore the use of PPC in combination with other drugs. PPC has been found to have synergistic effects with some drugs, making it a potential candidate for combination therapy. Finally, further studies are needed to understand the safety and toxicity of PPC fully.
合成法
PPC is synthesized through a multi-step process, starting with the reaction of 2-chlorobenzaldehyde with piperidine to form 2-(1-piperidinyl)benzaldehyde. This intermediate is then reacted with 1,2-dihydro-2-oxo-quinoline-4-carboxylic acid to form the final product, PPC hydrochloride.
科学的研究の応用
PPC has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. PPC has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also been shown to improve insulin sensitivity and glucose uptake, making it a potential treatment for diabetes. Additionally, PPC has been found to have neuroprotective effects, making it a potential therapy for Alzheimer's disease.
特性
IUPAC Name |
6-piperidin-1-ylphenanthridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2.ClH/c1-6-12-20(13-7-1)18-16-10-3-2-8-14(16)15-9-4-5-11-17(15)19-18;/h2-5,8-11H,1,6-7,12-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHCLEQEYXTBLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C4=CC=CC=C42.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26658641 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Piperidin-1-yl-phenanthridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-propyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5123241.png)


![ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate](/img/structure/B5123251.png)
![N~2~-(4-fluorophenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5123264.png)

![N-{4-acetyl-5-[(acetylamino)methyl]-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5123271.png)

![1-(4-fluorobenzyl)-N-{[1-(1-piperidinyl)cyclopentyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5123312.png)
![3-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5123324.png)
![3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5123332.png)

![2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride](/img/structure/B5123342.png)
![ethyl 5-[(butylamino)carbonyl]-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5123353.png)